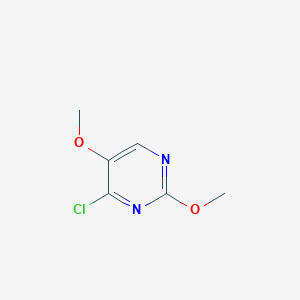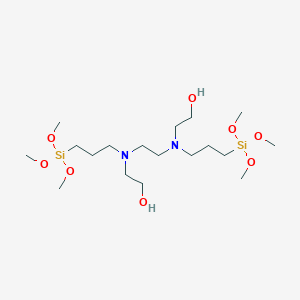
Isodecyl diphenyl phosphite
Übersicht
Beschreibung
Isodecyl diphenyl phosphite, also known as Rostabil DPDP, is a clear liquid with the chemical formula C22H31O3P . It is used as a color sealant and processing stabilizer in polycarbonate, polyurethanes, ABS polymers, coatings, and is also used as a secondary stabilizer in PVC .
Synthesis Analysis
Isodecyl diphenyl phosphite is produced through the transesterification of isodecanol and triphenyl phosphite .Molecular Structure Analysis
The molecular formula of Isodecyl diphenyl phosphite is C22H31O3P . Its average mass is 374.453 Da and its monoisotopic mass is 374.201080 Da .Chemical Reactions Analysis
Organophosphates, such as Isodecyl diphenyl phosphite, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
Isodecyl diphenyl phosphite is a viscous clear colorless liquid . It is insoluble in water and may hydrolyze under high or low pH conditions .Wissenschaftliche Forschungsanwendungen
1. Polymer Stabilization
Isodecyl diphenyl phosphite is investigated for its role in stabilizing polymers. In the study of thermal degradation of poly(vinyl chloride), organic phosphites like diphenylisooctyl phosphite were used with isocyanates to observe their stabilizing effects. These mixtures showed varying effectiveness based on their chemical structures, highlighting the potential of isodecyl diphenyl phosphite in similar applications (Razuvaev et al., 1974).
2. Thermal Stabilizers in PVC
In another study, isodecyl diphenyl phosphite was used as a co-stabilizer with zinc maleate and zinc anthranilate in poly(vinyl chloride). The combinations demonstrated good stabilizing performance, especially at low concentrations, indicating the effectiveness of isodecyl diphenyl phosphite in enhancing the thermal stability of PVC (Ureta & Cantú, 2000).
3. Synthesis of Nucleoside Analogues
Isodecyl diphenyl phosphite is also involved in the synthesis of nucleoside analogues. Diphenyl phosphite, a similar compound, was used as a phosphitylating agent to generate H-phosphonate monoesters, which are key intermediates in the synthesis of nucleoside amino acid phosphoramidates. This indicates potential uses of isodecyl diphenyl phosphite in the field of medicinal chemistry (Choy et al., 2006).
4. Ligand Synthesis in Catalysis
Isodecyl diphenyl phosphite-related compounds like diphenyl phosphite are utilized in synthesizing ligands for catalysis. For instance, new chiral phosphine-phosphite ligands were synthesized using diphenyl phosphite, highlighting the role of phosphite esters in catalytic processes (Nozaki et al., 1997).
5. Electrolyte Additives in Battery Technology
In the field of energy storage, methyl phenyl carbonate and diphenyl carbonate, chemically related to isodecyl diphenyl phosphite, have been explored as electrolyte additives in lithium-ion batteries. Their presence increased the efficiency and stability of high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells, suggesting that isodecyl diphenyl phosphite might have similar applications (Qiu et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Isodecyl diphenyl phosphite is used as a high-quality secondary antioxidant for a broad range of polymers. It is typically used in PVC formulations in combination with mixed metal stabilizers. These organic phosphites are useful in protecting properties of many polymers and perform a variety of functions, including maintaining transparency and initial color hold .
Eigenschaften
IUPAC Name |
8-methylnonyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O3P/c1-20(2)14-8-4-3-5-13-19-23-26(24-21-15-9-6-10-16-21)25-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNSOYXKABLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883110 | |
| Record name | 8-Methylnonyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphorous acid, isodecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isodecyl diphenyl phosphite | |
CAS RN |
26544-23-0, 4169-11-3 | |
| Record name | Diphenyl isodecyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, isodecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methylnonyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl diphenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL ISODECYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQ9I1429A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)



![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)

